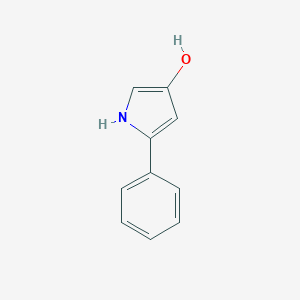

3-Hydroxy-5-phenylpyrrole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-phenyl-1H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJFHUYFKGXBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403206 | |

| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-40-1 | |

| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 5 Phenylpyrrole

Established Synthetic Routes for 3-Hydroxy-5-phenylpyrrole and its Precursors

The formation of the this compound structure can be approached through several well-established synthetic strategies. These include classical condensation reactions that build the pyrrole (B145914) ring and multi-step sequences that modify existing precursors.

Classical Condensation Routes for Pyrrole Ring Formation

Classical methods like the Clauson-Kaas and Paal-Knorr syntheses are fundamental in constructing the pyrrole ring from acyclic precursors.

The Clauson-Kaas reaction provides a direct route to N-substituted pyrroles. beilstein-journals.org In a modified approach for synthesizing derivatives of this compound, 2,5-dimethoxytetrahydrofuran (B146720) reacts with a primary amine in the presence of an acid catalyst. nih.govfrontiersin.org The reaction is typically carried out by refluxing the reactants in glacial acetic acid. nih.gov The mechanism involves the acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran to form a carbocation, which is then attacked by the amine. beilstein-journals.org Subsequent elimination of methanol (B129727) and intramolecular cyclization leads to the formation of the pyrrole ring. This method has been successfully employed to synthesize a variety of N-aryl and N-alkyl pyrrole derivatives. For instance, the reaction of an appropriate aniline (B41778) with 2,5-dimethoxytetrahydrofuran in glacial acetic acid at 80°C for 2 hours yields the corresponding N-arylpyrrole. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

| 2,5-dimethoxytetrahydrofuran, substituted anilines | Glacial Acetic Acid | Reflux | N-substituted-5-phenylpyrroles | 59-95% beilstein-journals.org |

| 3-aminobenzonitrile, 2,5-dimethoxytetrahydrofuran | 1,4-dioxane, 5N HCl | Reflux | 3-(1H-Pyrrol-1-yl)benzonitrile | - |

| Appropriate aniline, 2,5-dimethoxytetrahydrofuran | Acetic Acid | 80°C, 2h | Pyrrole derivative 29 | 82% nih.gov |

This table summarizes the conditions and yields for the Modified Clauson-Kaas Reaction.

The Paal-Knorr synthesis is a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.org This reaction is typically acid-catalyzed, with weak acids like acetic acid being effective in promoting the cyclization. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by a series of dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org For the synthesis of precursors to this compound, a suitably substituted 1,4-diketone is required. The reaction of hexane-2,5-dione derivatives with hydroxylamine (B1172632) hydrochloride in an ethanol (B145695)/water mixture at 80°C has been reported to produce pyrrole derivatives in good yields. Maintaining a pH between 4 and 5 is crucial to prevent hydrolysis of the diketone.

| 1,4-Diketone Precursor | Amine Source | Catalyst/Solvent | Conditions | Product | Yield |

| Hexane-2,5-dione derivatives | Hydroxylamine hydrochloride | Ethanol/Water (3:1), Acetic Acid | 80°C, pH 4-5 | Pyrrole derivatives | 74-85% |

| 1,4-diketone | Primary amine/ammonia | Weakly acidic | - | Pyrrole | - |

This table outlines the general conditions for the Paal-Knorr Pyrrole Synthesis.

Multi-step Protocols Involving Cyclization and Functionalization of Pyrrole Precursors

More complex synthetic strategies involve the initial construction of a pyrrole ring followed by functional group interconversions to arrive at the target this compound.

A key multi-step synthesis of this compound starts from N-acetyl-3-acetoxy-5-phenylpyrrole. google.com This precursor is synthesized from 2-hydroxy-3-(carboxymethylamino)hydrocinnamic acid dipotassium (B57713) salt dihydrate. google.comgoogle.com The synthesis involves treating the starting material with acetic anhydride (B1165640) in pyridine (B92270), which leads to a cyclization and acetylation cascade to form N-acetyl-3-acetoxy-5-phenylpyrrole. google.comgoogle.com

The final deprotection step to obtain this compound is achieved by treating N-acetyl-3-acetoxy-5-phenylpyrrole with a base. google.comgoogle.com Specifically, a suspension of the acetylated pyrrole in deoxygenated methanol is treated with an ice-cold, deoxygenated solution of 2N sodium hydroxide. google.comgoogle.com This hydrolysis removes both the N-acetyl and the 3-acetoxy groups, yielding the desired this compound upon cooling. google.comgoogle.com

| Starting Material | Reagents | Conditions | Intermediate |

| 2-hydroxy-3-(carboxymethylamino)hydrocinnamic acid dipotassium salt dihydrate | Acetic anhydride, Pyridine | Ambient temp, then 120-123°C | N-acetyl-3-acetoxy-5-phenylpyrrole |

| Intermediate | Reagents | Conditions | Final Product |

| N-acetyl-3-acetoxy-5-phenylpyrrole | 2N NaOH, Methanol | -6°C to 18°C | This compound |

This table details the two-stage synthesis of this compound from its precursor.

The Wacker-Tsuji oxidation is a powerful method for the oxidation of alkenes to ketones, and it has been applied in the synthesis of pyrrole derivatives. alliedacademies.orglibretexts.org This reaction typically uses a palladium(II) chloride catalyst and a co-oxidant, such as copper(I) chloride, in a solvent mixture like DMF-water. alliedacademies.orglibretexts.org In the context of synthesizing precursors for this compound, an alkene-substituted pyrrole can be oxidized to a diketone. alliedacademies.org For example, the Wacker-Tsuji oxidation of an alkene-containing morpholine (B109124) amide produces a diketone in 75% yield. alliedacademies.org This diketone can then undergo a condensation reaction with an aniline derivative, such as 4-methoxyaniline, under a nitrogen atmosphere to form the corresponding pyrrole. alliedacademies.org This subsequent cyclization step proceeds with a 59% yield over the two steps (oxidation and condensation). The nitrogen atmosphere is important to prevent oxidation of sensitive groups on the pyrrole ring. alliedacademies.org

| Alkene Precursor | Reagents | Conditions | Intermediate | Yield |

| Alkene-substituted morpholine amide | PdCl₂, CuCl, O₂ | DMF-water | Diketone | 75% alliedacademies.org |

| Intermediate | Reagents | Conditions | Final Product | Yield |

| Diketone | 4-methoxyaniline | Nitrogen atmosphere | Pyrrole derivative | 59% (2 steps) |

This table illustrates the application of the Wacker-Tsuji oxidation in the synthesis of pyrrole derivatives.

One-Pot Multicomponent Reactions (MCRs) for Pyrrole Derivatives

One-pot multicomponent reactions (MCRs) have become a highly efficient and economical strategy for synthesizing complex molecules like pyrrole derivatives from simple, readily available starting materials. sci-hub.se These reactions, where multiple reactants are combined in a single vessel, offer significant advantages by minimizing purification steps and reducing solvent waste, aligning with the principles of green chemistry. sci-hub.se

Several MCR strategies have been developed to access highly functionalized pyrrole structures. One efficient method involves a sequential one-pot, three-component reaction using anilines, dialkyl acetylenedicarboxylates (such as DMAD or DEAD), and glyoxal (B1671930) in an aqueous medium, which proceeds via supramolecular catalysis to produce polyfunctionalized pyrroles in high yields. researchgate.net Another approach describes the synthesis of new 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives through a three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water at room temperature, achieving yields of up to 98%. researchgate.net Furthermore, a selective one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Three-Component | Anilines, Dialkyl acetylenedicarboxylates, Glyoxal | Aqueous media | Polyfunctionalized pyrroles | researchgate.net |

| Three-Component | β-Dicarbonyl compounds, Arylglyoxals, Ammonium acetate | Water, Room Temperature | 2-Alkyl-5-aryl-(1H)-pyrrole-4-ols | researchgate.net |

| Three-Component | α-Hydroxyketones, Oxoacetonitriles, Primary amines | One-pot | N-substituted 3-cyanopyrroles | mdpi.com |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of advanced strategies that are not only efficient but also environmentally conscious. For pyrrole synthesis, this includes the use of microwave assistance and benign catalyst systems.

Microwave-Assisted Synthesis of Pyrrole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various pyrrole derivatives. chim.itpensoft.net

A notable example is the rapid, one-pot, three-component synthesis of 3-hydroxy-2-oxopyrroles. benthamscience.com This protocol utilizes the reaction of sodium diethyl oxalacetate (B90230) with various aromatic aldehydes and primary amines in ethanol under microwave irradiation. benthamscience.com The Paal-Knorr condensation, a classic method for pyrrole synthesis involving the reaction of a 1,4-dicarbonyl compound with an amine, is also significantly enhanced by microwave irradiation, drastically reducing reaction times from hours to minutes. researchgate.netpensoft.net For instance, the reaction of 2,5-hexanedione (B30556) and a primary amine can be completed efficiently under microwave heating. pensoft.net Similarly, the Clauson-Kaas synthesis can be optimized with microwave heating at 150°C for 30–60 minutes, often in solvent-free conditions. pensoft.net

| Reaction | Reactants | Conditions | Key Advantage | Reference |

| Three-Component | Sodium diethyl oxalacetate, Aromatic aldehydes, Primary amines | Ethanol, Microwave Irradiation | Rapid synthesis of 3-hydroxy-2-oxopyrroles | benthamscience.com |

| Paal-Knorr | 2,5-Hexanedione, Primary amine | Microwave Irradiation | Drastically reduced reaction times | pensoft.net |

| Clauson-Kaas | Various sulfonamides | Microwave Irradiation (150°C), Solvent-free | Efficient, solvent-free synthesis of sulfonylpyrroles | pensoft.net |

Environmentally Benign Catalyst Systems for Pyrrole Synthesis

The development of green catalytic systems aims to reduce environmental impact by using non-toxic solvents, recyclable catalysts, and energy-efficient conditions. Water, as a solvent, is an ideal medium for such reactions. researchgate.net

Several environmentally friendly catalysts have been employed for pyrrole synthesis:

Heterogeneous Acid Catalysts : Solid acid catalysts like H-form zeolite H-Y(2.6) have been used for the condensation of bio-derived furan (B31954) compounds (e.g., 2,5-dimethylfuran) with anilines, achieving nearly quantitative yields under relatively mild conditions (150°C). rsc.org Tungstate sulfuric acid (TSA), another heterogeneous catalyst, effectively facilitates the three-component reaction between α-hydroxyketones, malononitrile, and ammonium acetate under solvent-free conditions at 70°C. alliedacademies.org

Organocatalysts : Natural and biocompatible molecules can serve as effective catalysts. Vitamin B1 has been used as a metal-free organocatalyst for the Paal-Knorr pyrrole cyclocondensation in water. researchgate.net

Solvent-Free Mechanochemical Synthesis : Ball-milling represents a solvent-free approach where mechanical energy initiates the reaction. The synthesis of this compound can be achieved by ball-milling 3-phenylpropanal, hydroxylamine hydrochloride, and montmorillonite (B579905) K10 clay, which acts as a Brønsted acid catalyst.

| Catalyst System | Example Catalyst | Reaction Type | Key Feature | Reference |

| Solid Acid Zeolite | H-Y(2.6) | Condensation of furans and anilines | High yields from bio-derived materials | rsc.org |

| Heterogeneous Catalyst | Tungstate Sulfuric Acid (TSA) | Three-component synthesis | Solvent-free conditions | alliedacademies.org |

| Organocatalyst | Vitamin B1 | Paal-Knorr cyclocondensation | Metal-free, aqueous medium | researchgate.net |

| Mechanochemical | Montmorillonite K10 Clay | Ball-milling | Solvent-free synthesis |

Derivatization Strategies and Functional Group Transformations

The functional groups on the this compound scaffold, particularly the hydroxyl group, allow for a range of chemical modifications to produce various derivatives.

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C-3 position of the pyrrole ring is susceptible to oxidation. This reaction typically transforms the secondary alcohol functionality into a ketone. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and chromium trioxide. This transformation is a key step in creating a variety of pyrrole derivatives with different electronic and structural properties.

| Reaction | Functional Group | Reagent | Product | Reference |

| Oxidation | 3-Hydroxyl | Potassium permanganate or Chromium trioxide | Corresponding ketone/aldehyde |

Reduction Reactions for Altered Functional Groups

Reduction reactions offer another pathway for derivatization, allowing for the alteration of functional groups on the this compound molecule. While the pyrrole ring itself is aromatic and generally resistant to reduction under mild conditions, functional groups on the ring or its substituents can be targeted. For instance, if the hydroxyl group is first oxidized to a ketone, the resulting carbonyl group can be reduced back to an alcohol or further to a methylene (B1212753) group depending on the reducing agent and conditions. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for such transformations. numberanalytics.com

| Reaction | Functional Group Targeted | Reagent | Potential Product | Reference |

| Reduction | Carbonyl (from oxidized pyrrole) | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Alcohol or other reduced derivatives | numberanalytics.com |

Electrophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. uci.edu In the case of this compound, the reaction can theoretically occur on either the pyrrole or the phenyl ring. The pyrrole ring is inherently electron-rich due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comlibretexts.org

However, the focus of this section is on substitution occurring on the phenyl moiety. The reactivity and regioselectivity (the direction of substitution to the ortho, meta, or para positions) on the phenyl ring are dictated by the electronic properties of the substituent, in this case, the 3-hydroxy-1H-pyrrol-5-yl group.

Substituents on a benzene ring are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). wikipedia.org Activating groups are typically electron-donating and direct incoming electrophiles to the ortho and para positions, while deactivating groups are electron-withdrawing and generally direct to the meta position (with the exception of halogens, which are deactivating ortho, para-directors). uci.eduutexas.edu

The 3-hydroxy-1H-pyrrol-5-yl group attached to the phenyl ring acts as an activating, ortho, para-director. This is because the nitrogen and oxygen atoms in the pyrrole ring can donate electron density through resonance, increasing the nucleophilicity of the attached phenyl ring, particularly at the ortho and para positions. This stabilization of the carbocation intermediate, known as the arenium ion, is most effective when the positive charge is located ortho or para to the point of attachment. uci.edu

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the phenyl group of this compound would be expected to yield predominantly a mixture of ortho- and para-substituted products. wikipedia.org

Table 1: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Moiety

| Reaction | Electrophile (E+) | Expected Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 2-(3-Hydroxy-1H-pyrrol-5-yl)nitrobenzene and 4-(3-Hydroxy-1H-pyrrol-5-yl)nitrobenzene |

| Bromination | Br⁺ | 2-(3-Hydroxy-1H-pyrrol-5-yl)bromobenzene and 4-(3-Hydroxy-1H-pyrrol-5-yl)bromobenzene |

| Sulfonation | SO₃ | 2-(3-Hydroxy-1H-pyrrol-5-yl)benzenesulfonic acid and 4-(3-Hydroxy-1H-pyrrol-5-yl)benzenesulfonic acid |

Esterification and Acylation of the Hydroxyl Group

The hydroxyl group at the C3 position of the pyrrole ring provides a reactive handle for further functionalization through esterification and acylation. These reactions convert the hydroxyl group into an ester or an acyl group, respectively, which can alter the molecule's chemical and physical properties.

Esterification is typically achieved by reacting the this compound with a carboxylic acid in the presence of an acid catalyst. This reaction is reversible, and strategies to drive the equilibrium towards the product, such as removing water or using an excess of one reactant, are often employed. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used to achieve higher yields under milder conditions. wikipedia.org For instance, acylation with reagents like ethyl oxalyl chloride can introduce a glyoxylate (B1226380) moiety onto the pyrrole ring. chim.it

Acylation involves the introduction of an acyl group (R-C=O). This can be accomplished using acyl halides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group, creating a pyrrole aldehyde. wikipedia.org

These modifications are significant as they can protect the hydroxyl group during subsequent reaction steps or be used to tune the biological activity of the resulting derivatives.

Table 2: Representative Reagents for Esterification and Acylation

| Transformation | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid + Acid Catalyst | Acetic acid, H₂SO₄ | Acetate Ester |

| Esterification | Acyl Chloride | Benzoyl chloride | Benzoate Ester |

| Esterification | Acid Anhydride | Acetic anhydride | Acetate Ester |

Cross-Coupling Reactions for Pyrrole Functionalization (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.orgwikipedia.org This reaction typically involves the coupling of an organohalide or triflate with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org

To apply the Suzuki reaction to this compound, a halogenated derivative is first required. For example, regioselective halogenation of similar 3-hydroxypyrrole systems has been achieved. Bromination with N-bromosuccinimide (NBS) can introduce a bromine atom at the C4 position, while chlorination with sulfuryl chloride (SO₂Cl₂) can lead to a chlorine atom at the C5 position. researchgate.net

Once the halogenated this compound is obtained (e.g., 4-bromo-5-phenyl-1H-pyrrol-3-ol), it can be coupled with various aryl or vinyl boronic acids. The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the pyrrole derivative. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide array of substituents onto the pyrrole core, creating complex biaryl structures and other valuable derivatives.

Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Substrate | Electrophilic Partner | 4-Bromo-5-phenyl-1H-pyrrol-3-ol |

| Coupling Partner | Nucleophilic Partner | Phenylboronic acid |

| Catalyst | Facilitates the reaction | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activates the boronic acid | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. For analogs of this compound, this involves creating chiral centers in a controlled manner.

One effective strategy is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. york.ac.uk

A documented approach for synthesizing an enantiomerically enriched analog of this compound involves an asymmetric aldol (B89426) addition. In this method:

A chiral oxazolidinone auxiliary, such as (R)-3-acetyl-4-isopropyl-2-oxazolidinone, is used.

This auxiliary undergoes an aldol addition with an appropriate aldehyde (e.g., 3-phenylpropanal) at low temperatures (-78°C) to produce diastereomeric adducts with high selectivity.

The auxiliary is then cleaved to yield an enantiomerically enriched precursor, (S)-3-hydroxy-5-phenylpentanoic acid.

Finally, this acid undergoes cyclodehydration with a nitrogen source like ammonium acetate to form the final enantiomerically enriched this compound analog with high enantiomeric excess (ee).

This approach demonstrates how the temporary use of a chiral template can effectively guide the formation of a specific stereoisomer of a complex target molecule. rsc.org

Table 4: Example of a Stereoselective Synthesis Step

| Reaction Step | Reagents & Conditions | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Aldol Addition | (R)-3-acetyl-4-isopropyl-2-oxazolidinone, 3-phenylpropanal, -78°C | Diastereomeric aldol adducts | High diastereoselectivity |

| Auxiliary Cleavage | LiOH/H₂O₂ | (S)-3-Hydroxy-5-phenylpentanoic acid | High enantiomeric excess (e.g., 92% ee) |

Spectroscopic and Structural Elucidation Studies of 3 Hydroxy 5 Phenylpyrrole

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy is indispensable for the structural elucidation of organic molecules like 3-Hydroxy-5-phenylpyrrole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 3-hydroxypyrroles, ¹H and ¹³C NMR spectra are used to distinguish aromatic protons, hydroxyl groups, and the pyrrole (B145914) ring protons.

Studies on various 3-hydroxypyrrole derivatives have established general trends in their NMR spectra. The chemical shifts are assigned based on the electronic environment of the protons, with the α-protons of the pyrrole ring typically being more deshielded than the β-protons. psu.edu The electron-donating effect of the hydroxyl group influences the chemical shift at the 2-position. psu.edu For 2-unsubstituted 3-hydroxypyrroles, characteristic coupling constants are observed: ³J₄,₅ (≈3.0 Hz) > ⁴J₂,₅ (≈2.6 Hz) > ⁴J₂,₄ (≈2.0 Hz), which helps confirm chemical shift assignments. psu.edu

While a complete spectral assignment for this compound is not widely published, data from related precursors and derivatives provide insight. For instance, the precursor N-acetyl-3-acetoxy-5-phenylpyrrole exhibits distinct signals for its acetyl protons and the protons on the pyrrole and phenyl rings. google.com

Table 1: Representative ¹H NMR Data for this compound Precursors and Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| N-acetyl-3-acetoxy-5-phenylpyrrole | CDCl₃ | δ 2.23 (s, 3H), 2.27 (s, 3H), 6.18 (d, J=2, 1H), 7.35 (s, 5H), 7.42 (d, J=2, 1H). google.com |

| Ethyl 5-phenyl-3-hydroxy-pyrrolyl-(L)-lactate Derivative | CDCl₃ | ¹H NMR (ppm): 1.10 (t, 3H), 1.75 (d, 3H), 2.20 (m, 2H), 3.30 (m, 2H), 5.35 (qu., 1H), 6.41 (dd, 1H), 6.95 (dd, 1H), 7.20-7.60 (m, 5H), 8.30 (brs, 1H). google.com |

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|

| Ethyl 5-phenyl-3-hydroxy-pyrrolyl-(L)-lactate Derivative | CDCl₃ | 12.87 (methyl), 17.23 (methylene), 18.59 (methyl), 53.64 (methylene), 73.49 (CH, lactate), 98.32 (CH, pyrrole), 107.94 (CH, pyrrole), 123.86 (CH, arom.), 126.90 (CH, arom.), 128.96 (CH, arom.), 166.5 (C=O). google.com |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound and its derivatives, key absorptions include those for O-H and N-H stretching, as well as C=C bonds within the aromatic and pyrrole rings.

For example, the IR spectrum of N-acetyl-3-acetoxy-5-phenylpyrrole in chloroform (B151607) (CHCl₃) shows characteristic bands at 1760 and 1730 cm⁻¹ (likely corresponding to the C=O groups), 1595 cm⁻¹ (aromatic C=C), and various other fingerprint absorptions. google.com A derivative, 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole, displays bands at 3450 cm⁻¹ (likely N-H), 1770 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C). google.com

Table 3: Key IR Absorption Bands for this compound Derivatives

| Compound | Medium | Absorption Bands (cm⁻¹) |

|---|---|---|

| N-acetyl-3-acetoxy-5-phenylpyrrole | CHCl₃ | 3020, 1760, 1730, 1595, 1378, 1320, 1220 (br.), 1030, 960, 903. google.com |

| 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole | CDCl₃ | 3450, 3022, 1770, 1600, 1570, 1550, 1514, 1450, 1370, 1260, 1240, 1180, 1080, 1020, 980. google.com |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. google.com The molecular formula of this compound is C₁₀H₉NO, corresponding to a molecular weight of approximately 159.18 g/mol . nih.gov

Fragmentation patterns observed in the mass spectrum can further help in structural elucidation by showing how the molecule breaks apart. For a derivative, 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole, electron ionization mass spectrometry (EI/MS) showed a molecular ion peak (M+) at m/z 385, with major fragments observed at m/z 158 and 155, the latter being the base peak. google.com The fragment at m/z 158 could correspond to the loss of the tosyl-alanine side chain, leaving a radical cation related to the parent this compound structure.

Table 4: Physicochemical and Mass Spectrometry Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO nih.gov |

| Molecular Weight | 159.18 g/mol nih.gov |

| Monoisotopic Mass | 159.068413911 Da nih.gov |

| MS Data for Derivative (EI/MS) | M+ at m/z 385 (21.8%), fragments at 158 (67.5%), 155 (BASE). google.com |

Crystallographic Analysis of this compound and its Derivatives

For instance, the X-ray crystallographic analysis of ethyl 3-amino-2-hydroxy-5-methyl-2-phenyl-2H-pyrrole-4-carboxylate, a compound sharing the phenyl and hydroxyl-substituted five-membered ring, confirmed its 2H-pyrrole structure. rsc.org This analysis was crucial in establishing that this compound arose from the aerial oxidation of the corresponding 1H-pyrrole precursor. rsc.org Such studies highlight the potential for oxidative rearrangement in substituted pyrroles and underscore the importance of definitive structural proof like crystallography. rsc.org

Conformational Analysis and Tautomerism Studies

3-Hydroxypyrroles can exist in equilibrium with their keto tautomers, in this case, 5-phenyl-1H-pyrrol-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent and the substitution pattern on the pyrrole ring. psu.educore.ac.uk

Research has shown that for simple 3-hydroxypyrroles, the keto form is often prepared via flash vacuum pyrolysis, and the desired enol (hydroxy) form is generated by dissolving the compound in a solvent like DMSO. psu.edu This suggests that the stability of the tautomers is sensitive to the surrounding medium. The photophysical properties and reactivity of related pyrrolyl systems are also influenced by tautomerization, which can be induced by photoexcitation in polar protic solvents. researchgate.net The ability of the pyrrole N-H to act as a proton donor and the pyridine (B92270) nitrogen (in related systems) to act as a proton acceptor is key to this phenomenon. researchgate.net While specific conformational analyses for this compound are not detailed, the planarity of the pyrrole and phenyl rings and the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyrrole nitrogen are important structural considerations.

Mechanistic Investigations and Reaction Kinetics of 3 Hydroxy 5 Phenylpyrrole

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of the 3-hydroxy-5-phenylpyrrole core and its derivatives can be understood through several established reaction mechanisms for pyrrole (B145914) formation. While specific studies on the synthesis of this exact molecule are not detailed, the general principles of pyrrole synthesis provide a strong framework for elucidating these pathways. Key methods include the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the Van Leusen reaction.

The Paal-Knorr synthesis is a fundamental method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org The mechanism, typically conducted under neutral or weakly acidic conditions, begins with the attack of the amine on one of the carbonyl groups to form a hemiaminal. wikipedia.org Subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the final aromatic pyrrole ring. wikipedia.org The reaction rate and mechanism can be influenced by the stereochemistry of the starting diketone. organic-chemistry.org

The Hantzsch pyrrole synthesis provides another versatile route. This reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org The proposed mechanism starts with the formation of an enamine intermediate from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. An alternative mechanism suggests a direct nucleophilic substitution on the α-haloketone by the enamine. wikipedia.org Following a series of condensation and cyclization steps, the substituted pyrrole is formed. wikipedia.org

A modern and powerful method for synthesizing substituted pyrroles is the Van Leusen reaction , which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC). wikipedia.orgmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism where TosMIC acts as a 3-atom synthon. nih.gov Under basic conditions, TosMIC is deprotonated to form a carbanion. nih.gov This anion then attacks an electron-deficient alkene (a Michael acceptor), initiating an intramolecular cycloaddition. nih.gov The subsequent elimination of the p-toluenesulfinate group leads to the formation of the pyrrole ring. nih.gov This method is highly regioselective and allows for the synthesis of a wide variety of polysubstituted pyrroles. mdpi.com

Kinetic Studies of Enzyme-Catalyzed Reactions Involving this compound Derivatives

Derivatives of this compound serve as important substrates in enzyme-catalyzed reactions, particularly in diagnostic applications. The tosylalanine ester of this compound, for instance, is a key component in reagent strips used to detect human leukocyte elastase (HLE) in urine, which can be an indicator of a urinary tract infection. nih.gov Kinetic studies of the HLE-catalyzed hydrolysis of this and related substrates have been conducted to elucidate the reaction mechanism and optimize detection methods. nih.gov

Kinetic analysis of the hydrolysis of 5-phenyl-3-(N-tosylalanyloxy)pyrrole by HLE has revealed important mechanistic details. Studies comparing this substrate with related compounds have shown it to be highly reactive. nih.gov The kinetic data indicate that for the HLE-catalyzed hydrolysis, the deacylation step is rate-limiting. nih.gov This suggests that the formation of the acyl-enzyme intermediate is rapid, while its subsequent breakdown to release the product and regenerate the free enzyme is the slower, rate-determining part of the catalytic cycle. The tosylalanine ester of this compound was found to be the most reactive substrate among several compounds examined. nih.gov

Below is a table summarizing the kinetic constants for the HLE-catalyzed hydrolysis of various substrates at pH 7.5.

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| Tos-Ala-OPPy | 1.8 | 0.20 | 9.0 x 10³ |

| Cbz-Ala-OPPy | 0.003 | 0.10 | 3.0 x 10¹ |

| Tos-Ala-ONp | 0.09 | 0.35 | 2.6 x 10² |

| Cbz-Ala-ONp | 0.0001 | 0.10 | 1.0 |

Data sourced from a kinetic study on the hydrolysis of N-tosylalanine ester of this compound and related compounds. nih.gov

The rate of HLE-catalyzed hydrolysis is significantly affected by the surrounding reaction conditions. The pH of the solution is a critical factor, with studies determining the kinetic constants at three different pH values to understand its impact on enzyme activity. nih.gov

Furthermore, the presence of certain additives can dramatically accelerate the reaction. For example, the addition of decanol has been shown to enhance the enzymatic hydrolysis of the tosylalanine ester of this compound. nih.gov In the presence of decanol, the catalytic efficiency, represented by the kcat/KM value, reaches approximately 10⁷ M⁻¹s⁻¹, a rate that approaches the diffusion-controlled limit. nih.gov This suggests that decanol may facilitate the reaction by altering the microenvironment of the enzyme or substrate, leading to a more favorable interaction and faster turnover. The buffer used in the reaction can also influence the rate of subsequent reactions, such as diazo coupling. nih.gov

Mechanistic Insights into Diazo Coupling Reactions

Following the enzymatic hydrolysis of its ester derivative, the liberated this compound (HOPPy) participates in a diazo coupling reaction to produce a colored product for diagnostic detection. nih.gov This reaction typically involves coupling with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, to generate a purple dye. nih.gov

Kinetic studies have shown that the rate of this coupling reaction is sensitive to several factors. The nature of the substituents on the diazonium salt plays a significant role; for example, the kinetics of the reaction of HOPPy have been studied with various diazonium salts, including 4-diazo-3-hydroxy-7-nitro-1-napthylsulfonate and 2-methoxy-4-(N-morpholinyl)benzene diazonium chloride. nih.gov The electronic properties of these substituents on the naphthalene ring affect the electrophilicity of the diazonium ion and thus the reaction rate. nih.gov Additionally, the composition of the buffer in which the reaction takes place can also affect the coupling rate, likely by influencing the proton transfer steps in the mechanism. nih.gov

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for providing detailed insights into chemical reaction mechanisms that are often difficult to probe through experimental means alone. wikipedia.org By integrating theoretical models with high-performance computing, researchers can investigate molecular structures, predict reaction pathways, and understand the properties of transient species like transition states. wikipedia.orgorganic-chemistry.org These methods are crucial for analyzing the synthesis and reactivity of molecules such as this compound.

Computational approaches, including quantum mechanics and molecular dynamics, allow for a deeper understanding of chemical phenomena. wikipedia.org They can be used to model the entire reaction coordinate, identifying intermediates and the energy barriers that separate them. This predictive power helps in optimizing reaction conditions, designing novel catalysts, and exploring potential synthetic routes before undertaking time-consuming and costly experimental work. organic-chemistry.org

At the heart of computational reaction prediction are quantum chemical calculations, which are used to estimate the energies of transition states and the thermodynamics of connected equilibria. organic-chemistry.org The ability to accurately calculate the geometry and energy of a transition state—the highest energy point along a reaction pathway—is fundamental to determining the kinetics and feasibility of a chemical reaction.

These calculations have been successfully employed to analyze reaction mechanisms in the development of new synthetic methodologies. organic-chemistry.orgorganic-chemistry.org By modeling the transition states, chemists can understand the factors that control selectivity, predict the outcomes of unknown reactions, and rationally design more efficient catalysts. organic-chemistry.org For reactions involving this compound, such as its synthesis via Paal-Knorr or Van Leusen pathways or its derivatization through diazo coupling, quantum chemical calculations could be used to map out the complete energy profile, identify the rate-determining step, and rationalize the observed reactivity and selectivity.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the complex and rapid atomic-level transformations that characterize chemical reactions. While specific MD simulation studies exclusively targeting the reaction pathways of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to elucidate its formation and reactivity. MD simulations model the interactions between atoms over time, providing a dynamic trajectory that can reveal reaction intermediates, transition states, and the preferred mechanistic pathways.

One of the most probable synthetic routes to the this compound core is a variation of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.inquimicaorganica.orgwikipedia.org Computational studies, particularly using density functional theory (DFT), have shed light on the mechanism of the classical Paal-Knorr synthesis, suggesting that the rate-determining step is often the cyclization of a hemiaminal intermediate. rgmcet.edu.inresearchgate.net

Reactive force fields (ReaxFF) are a particular class of force fields used in MD simulations that can model the formation and breaking of chemical bonds, making them suitable for studying reaction mechanisms. syxbsyjg.com An MD simulation using a reactive force field for the synthesis of this compound would typically involve constructing a simulation box containing the precursor molecules, such as a substituted 1,4-dicarbonyl and an amine, along with a solvent. The system's evolution would be tracked over time at a specific temperature, allowing for the observation of the spontaneous chemical reactions leading to the formation of the pyrrole ring.

Hypothetical Application of MD Simulations to the Paal-Knorr Synthesis of this compound:

A hypothetical MD simulation could be set up to investigate the reaction between a phenyl-substituted 1,4-dicarbonyl precursor and an amino acid, which could serve as the amine source and potentially influence the position of the hydroxyl group. The simulation would aim to capture the key steps of the reaction, which are theorized to be:

Nucleophilic Attack: The amine nitrogen attacks one of the carbonyl carbons of the dicarbonyl compound.

Hemiaminal Formation: Formation of a hemiaminal intermediate.

Cyclization: An intramolecular cyclization reaction occurs, leading to a five-membered ring.

Dehydration: The elimination of water molecules to form the aromatic pyrrole ring.

The following interactive data table illustrates the kind of energetic data that could be extracted from such a simulation, providing insights into the reaction kinetics. The values presented are hypothetical and for illustrative purposes, based on typical values for similar organic reactions.

| Reaction Step | Intermediate/Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 1. Nucleophilic Attack | Amine-Carbonyl Adduct | 15 - 20 | -5 to -10 |

| 2. Hemiaminal Formation | Hemiaminal | 5 - 10 | -15 to -20 |

| 3. Cyclization | Cyclic Intermediate Transition State | 20 - 25 | -10 to -15 |

| 4. Dehydration | Dihydroxytetrahydropyrrole | 10 - 15 | 5 - 10 |

These simulations can also be used to explore the effects of different solvents and catalysts on the reaction pathway and efficiency. For instance, excited-state molecular dynamics simulations have been used to study the behavior of pyrrole-water complexes, which could be relevant for understanding reactions in aqueous media. aip.org

Furthermore, MD simulations can be complemented with quantum mechanics (QM) calculations to refine the understanding of the potential energy surface and the electronic structure of the intermediates and transition states. This QM/MM (Quantum Mechanics/Molecular Mechanics) approach provides a higher level of accuracy for the reacting components while treating the surrounding solvent with a more computationally efficient classical force field.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxy 5 Phenylpyrrole Analogs

Design Principles for SAR Studies

Substituent Positioning Effects on Biological Activity

The placement of substituents on both the pyrrole (B145914) and phenyl rings of the 3-hydroxy-5-phenylpyrrole scaffold is a critical determinant of biological activity. Research has shown that the position of a substituent can dramatically alter the compound's interaction with biological targets.

For instance, in a series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives, which share a similar phenyl-pyrrole core, the position of substituents on an associated phenylsulfonyl ring significantly impacted their affinity for the 5-HT6 receptor. acs.org Shifting a chlorine atom or a methyl group from the C3 to the C2 position resulted in a decrease in affinity. acs.orgnih.gov Similarly, moving a fluorine atom from the C3 to the C4 position led to a loss of affinity, highlighting the specific spatial requirements for optimal receptor binding. acs.orgnih.gov In another context, for antitubercular activity, ortho- or meta-substituted phenyl compounds were found to be more effective, suggesting that this positioning facilitates easier penetration into bacterial cells and proper binding to the target. mdpi.com

Modulation of Electronic and Steric Properties through Derivatization

Derivatization is a key strategy to modulate the electronic and steric properties of this compound analogs, thereby influencing their biological activity.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution within the molecule, affecting its reactivity and binding affinity. For example, in the context of MAO-B inhibitors, the presence of electron-withdrawing and bulky substituents on the phenyl ring of 1-methyl-3-phenylpyrroles enhanced inhibitory potency. nih.gov The trifluoromethyl group at the C4 position, for instance, increased potency by 90-fold compared to the unsubstituted analog. nih.gov This enhancement is thought to be related to the promotion of planarity between the phenyl and pyrrolyl rings. nih.gov Conversely, the introduction of electron-donating substituents on a phenylsulfonyl ring attached to a pyrrole core was less favorable for interaction with the 5-HT6 receptor. acs.orgnih.gov

Steric Effects: The size and shape of substituents (steric factors) also play a crucial role. In the development of tubulin polymerization inhibitors, bulky substituents on the pyrrole ring were found to decrease antifungal activity. alliedacademies.org However, for 1-phenylpyrrole (B1663985) derivatives acting as tubulin polymerization inhibitors, the introduction of a methyl group on the 1-phenyl ring led to potent activity. nih.gov This indicates that the impact of steric bulk is highly dependent on the specific biological target and the position of the substituent.

Correlation of Structural Modifications with Biological and Chemical Activities

Systematic structural modifications of the this compound scaffold have provided a clearer understanding of the relationship between its structure and its biological and chemical properties.

Impact of Pyrrole Ring Substituents on Activity

Substituents on the pyrrole ring itself have a profound effect on the activity of the resulting analogs. For example, in a series of pyrrole derivatives, the presence of bulky substituents on the pyrrole ring was found to diminish antifungal activity. alliedacademies.org Conversely, the introduction of a nitro group, which is strongly electron-withdrawing, potentiated the antifungal effect. alliedacademies.org This suggests that the electronic nature of the substituent on the pyrrole ring is a key driver of this specific biological activity. alliedacademies.org Furthermore, the addition of a heterocyclic sulfonamide to the pyrrole ring has been shown to increase antifungal activity, while the absence of a substituent on the sulfonamide can lead to a partial or complete loss of this activity. alliedacademies.org

Influence of Phenyl Ring Modifications on Activity

Modifications to the phenyl ring of this compound analogs have been extensively studied to fine-tune their biological activities. The nature and position of substituents on this ring can modulate everything from receptor affinity to antibacterial potency.

For instance, in the development of 5-HT6 receptor inverse agonists, the introduction of electron-withdrawing groups like fluorine, chlorine, and trifluoromethyl at the C3 position of a phenylsulfonyl ring attached to the pyrrole core significantly increased receptor affinity. acs.orgnih.gov Chlorine was particularly effective, increasing affinity up to 6-fold, potentially by forming halogen bonds with the receptor. acs.orgnih.gov In contrast, electron-donating groups at the same position were less favorable. acs.orgnih.gov

In the context of antitubercular agents, the location of halogens on the phenyl ring is critical. mdpi.com Ortho- or meta-substituted phenyl rings appear to facilitate better cell penetration and target binding. mdpi.com Interestingly, a fluorine atom was found to be unfavorable for antitubercular activity in this particular scaffold. mdpi.com

The following table summarizes the effects of different phenyl ring substituents on the activity of various pyrrole-based compounds:

| Parent Compound Scaffold | Substituent | Position | Effect on Activity | Biological Target/Activity | Reference |

| 2-Phenyl-1H-pyrrole-3-carboxamide | Chlorine | C3 (on phenylsulfonyl) | Increased affinity | 5-HT6 Receptor | acs.orgnih.gov |

| 2-Phenyl-1H-pyrrole-3-carboxamide | Methyl | C3 (on phenylsulfonyl) | Tolerated | 5-HT6 Receptor | acs.orgnih.gov |

| 2-Phenyl-1H-pyrrole-3-carboxamide | Electron-donating group | C3 (on phenylsulfonyl) | Decreased affinity | 5-HT6 Receptor | acs.orgnih.gov |

| 1-Methyl-3-phenylpyrrole | Trifluoromethyl | C4 | 90-fold increase in potency | MAO-B Inhibition | nih.gov |

| Phenylpyrrole derivative | Halogen | ortho- or meta- | Favorable | Antitubercular Activity | mdpi.com |

| Phenylpyrrole derivative | Fluorine | - | Unfavorable | Antitubercular Activity | mdpi.com |

| 1-Phenylpyrrole | Methyl | 1-phenyl | Potent inhibition | Tubulin Polymerization | nih.gov |

| 1-Phenylpyrrole | Chlorine or Fluorine | 1-phenyl | Potent inhibition | Tubulin Polymerization | nih.gov |

Effects of Hydroxyl Group Derivatization

The hydroxyl group at the 3-position of the pyrrole ring is a key functional group that can be derivatized to alter the compound's properties. Derivatization of this group can impact solubility, stability, and biological activity.

Common derivatization reactions for hydroxyl groups include esterification and etherification. For example, the hydroxyl group can be acylated to form esters. google.com In one study, this compound was acylated with N-tosyl-L-alaninyl chloride to produce the corresponding ester. google.com Such modifications can be used to create prodrugs or to modulate the compound's interaction with a target. For instance, replacing the hydroxyl group with bioisosteres, such as an amino group, can be used to assess the importance of hydrogen-bonding in biological interactions.

The hydroxyl group's acidic nature (pKa ~8-10) means it can exist in a protonated or deprotonated state depending on the pH of the environment, which can influence its biological activity and solubility. Derivatization can lock the group in a specific form, for example, by converting it to an ether, thereby removing its ability to act as a hydrogen bond donor.

The following table outlines some common derivatization approaches for hydroxyl groups and their potential effects:

| Derivatization Reaction | Reagent Type | Resulting Functional Group | Potential Effects on Properties | Reference |

| Acylation | Acyl chlorides, Anhydrides | Ester | Altered solubility, prodrug formation, modified hydrogen bonding | google.comresearchgate.net |

| Etherification | Alkyl halides | Ether | Removed hydrogen bond donor capability, increased lipophilicity | researchgate.net |

| Sulfonation | Sulfonyl chlorides | Sulfonate ester | Increased water solubility, altered charge | researchgate.net |

| Oxidation | Oxidizing agents | Ketone | Altered electronic and steric properties |

Ligand-Protein Interaction Analysis through Molecular Docking and Dynamics

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are crucial tools for elucidating the interactions between ligands and their target proteins at an atomic level. These methods provide insights into the binding modes of this compound analogs and help rationalize their structure-activity relationships (SAR).

Molecular Docking:

Molecular docking studies have been instrumental in identifying and optimizing pyrrole-based compounds as inhibitors for various protein targets. For instance, analogs of 3-hydroxy-1H-pyrrol-2(5H)-one were identified as small molecule blockers of the interaction between the S100A10 protein and annexin (B1180172) A2. researchgate.net Docking simulations suggested that these inhibitors could bind to three specific pockets on S100A10, which are typically occupied by acetyl, valine, and leucine (B10760876) moieties from the N-terminus of annexin A2. researchgate.net This binding mode confirmed the hypothetical interaction that was initially predicted during a virtual screening campaign. researchgate.net

In the development of dual inhibitors for HIV-1 integrase (IN) and reverse transcriptase-associated ribonuclease H (RNase H), docking studies of pyrrolyl diketo acid derivatives revealed key interactions. The acidic function of these analogs was found to be critical for inhibiting the integrase enzyme. nih.gov Similarly, in the design of inverse agonists for the 5-HT6 receptor, docking was used to understand how substituting a 1H-pyrrolo[3,2-c]quinoline scaffold with a simpler 2-phenyl-1H-pyrrole-3-carboxamide framework affected binding affinity. acs.org These studies often explore how different substituents on the pyrrole and phenyl rings influence interactions with specific amino acid residues in the target's active site. Hydrophobic contacts are frequently observed as a major driving factor for ligand binding efficiency. nih.gov

The following table summarizes representative ligand-protein interactions for pyrrole-based compounds as identified through molecular docking studies.

| Target Protein | Ligand Scaffold | Key Interacting Residues/Interactions | Reference |

| S100A10 | 3-hydroxy-1H-pyrrol-2(5H)-one | Binds to pockets normally occupied by acetyl, valine, and leucine moieties of Annexin A2. | researchgate.net |

| HIV-1 Integrase | Pyrrolyl diketo acid | Acidic function (diketo acid) is critical for inhibition. | nih.gov |

| DNA Gyrase (1KZN) | Tetrahydro-1H-indazole derivatives | Bonding interactions with the active site of the enzyme. | jmchemsci.com |

| 5-HT6 Receptor | 2-phenyl-1H-pyrrole-3-carboxamide | Interaction with hydrophobic sites and hydrogen bond acceptors. | acs.org |

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations are employed to assess the stability and dynamics of the predicted ligand-protein complexes. mdpi.com These simulations model the movement of atoms over time, providing a more dynamic picture of the binding event and helping to refine the understanding of the interaction. mdpi.com For example, MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of time in a simulated physiological environment. mdpi.comthepharmajournal.com

In the study of pyrrole derivatives targeting HIV-1, MD simulations would be used to validate the stability of the compound within the active sites of both integrase and RNase H, ensuring that the dual-inhibitor concept is structurally feasible. nih.gov By analyzing the trajectory of the simulation, researchers can observe conformational changes in both the ligand and the protein, providing deeper insight into the SAR and guiding the design of analogs with improved potency and a more stable binding profile. thepharmajournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel analogs and for providing insights into the structural features that are critical for therapeutic efficacy.

For pyrrole derivatives, 3D-QSAR models have been successfully developed to guide the discovery of potent ligands for various targets. In one study focusing on ligands for the cannabinoid type 2 (CB2) receptor, a 3D-QSAR model was constructed using a diverse set of 155 ligands, including N-phenylpyrroles and other pyrrole derivatives. mdpi.com The dataset spanned five orders of magnitude in binding affinity, a key requirement for developing a statistically robust model. mdpi.com The model was built using a training set of 95 compounds and validated with a test set of 60 compounds. mdpi.com

The resulting 3D-QSAR model provided a visual representation of the SAR, with colored cubes indicating regions where certain structural features are favorable or unfavorable for activity. For instance, the model showed a preference for hydrophobic or nonpolar functional groups at a specific position (N4), while substitution with a bulky isopropyl group at the same position led to a decrease in binding affinity. mdpi.com

In another example, QSAR models were developed for a series of pyrrole derivatives with antitubercular activity. researchgate.net These models were created using a consensus approach and showed good predictive power, with a q² value of 0.79 for the model and 0.82 for the external evaluation set. researchgate.net Such validated models can be applied to screen virtual libraries of compounds to identify new potential hits for synthesis and biological testing. researchgate.net

The table below presents key statistical parameters for representative QSAR models developed for pyrrole-containing compounds.

| Target/Activity | Compound Class | No. of Compounds (Training/Test) | Key Statistical Parameters | Findings/Predictions | Reference |

| CB2 Receptor Affinity | N-phenylpyrroles and various heterocycles | 95 / 60 | Statistically significant and stable 3D-QSAR model. | Identified favorable hydrophobic regions and unfavorable steric bulk at specific positions. | mdpi.com |

| Antitubercular Activity | Pyrrole derivatives | Not specified | Consensus QSAR model with q² = 0.79 and predictive q² = 0.82. | Used to screen a virtual library and identify six promising new compounds for synthesis. | researchgate.net |

| Cytotoxicity | Spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-triones | Not specified | QSAR study performed. | Guided the design of novel cytotoxic agents. | alliedacademies.org |

These QSAR studies, in conjunction with docking and MD simulations, form a powerful in silico pipeline for the rational design of novel this compound analogs with optimized activity and desired properties.

Biological Activities and Mechanistic Pathways of 3 Hydroxy 5 Phenylpyrrole and Its Derivatives

Enzymatic Hydrolysis by Hydrolases

3-Hydroxy-5-phenylpyrrole (HOPPy) and its derivatives are notable for their role as substrates for various hydrolytic enzymes. This property is central to their application in biochemical assays and diagnostics. The enzymatic cleavage of these compounds, particularly their ester derivatives, leads to the release of the HOPPy molecule, which can then be detected, often through a colorimetric reaction. google.com

Substrate Specificity for Esterases and Proteases

The chemical structure of this compound derivatives allows them to be recognized and hydrolyzed by both esterases and proteases. lgcstandards.com This broad substrate specificity is a key feature of their utility. For instance, various esters of HOPPy are cleaved by these enzymes, a reaction that can be quantified to measure enzyme activity. google.com The hydrolysis of these esters by enzymes like leukocyte esterase is a well-established method for detecting the presence of these enzymes in biological samples. google.com

This reactivity is not limited to simple esters. For example, a tosylalanine ester of HOPPy is specifically designed as a substrate for certain proteases. The enzyme-catalyzed hydrolysis of the ester bond results in the liberation of the this compound core. google.com This reaction forms the basis of diagnostic tests for detecting hydrolytic analytes. lgcstandards.comscbt.com

The versatility of HOPPy derivatives as substrates is further highlighted by their use in assays for a range of hydrolytic enzymes beyond just esterases and proteases. This broad applicability underscores the importance of the pyrrole (B145914) scaffold in designing enzyme substrates.

Interaction with Human Leukocyte Elastase (HLE)

A significant application of this compound derivatives is in the detection of Human Leukocyte Elastase (HLE), a serine protease released by leukocytes. google.com HLE is a key biomarker for inflammatory conditions, particularly urinary tract infections.

Derivatives of HOPPy, such as 3-hydroxy-5-phenyl-pyrrole-N-tosyl-L-alanine ester, serve as chromogenic substrates for HLE. google.com In the presence of HLE, the ester is hydrolyzed, releasing this compound. google.com This product then reacts with a diazonium salt, also present in the assay, to produce a colored azo dye. google.com The intensity of the resulting color is proportional to the amount of HLE present in the sample, allowing for a quantitative or semi-quantitative assessment of leukocyte numbers. google.com

The specificity of this interaction is crucial for its diagnostic utility. The design of the ester side chain, in this case, N-tosyl-L-alanine, is tailored to be an effective substrate for HLE, ensuring that the enzymatic reaction is both rapid and specific. google.com This targeted approach allows for the sensitive detection of HLE even at low concentrations. google.com

Mechanism of Action in Enzyme Activation and Product Release

The fundamental mechanism involves the enzymatic hydrolysis of an ester linkage. google.com Hydrolases, such as esterases and proteases, catalyze the cleavage of this bond in the HOPPy derivative. cazy.org This reaction is a classic example of enzyme-substrate interaction, where the enzyme's active site binds to the substrate and facilitates the chemical transformation.

For most hydrolases, the catalytic mechanism involves a pair of amino acid residues, a general acid and a nucleophile or base, that work in concert to break the ester bond. cazy.org In the case of HLE, a serine protease, a catalytic triad (B1167595) of amino acids in the active site is responsible for the hydrolysis. google.com

Upon hydrolysis, the this compound molecule is released. google.com In many diagnostic applications, this release is coupled to a secondary reaction to generate a detectable signal. google.com A common method is the use of a diazonium salt, which reacts with the liberated HOPPy to form a colored product. google.com This two-step process, initiated by the specific enzymatic activity, allows for the sensitive detection and quantification of the target enzyme. google.com

Fungal Osmotic Signal Transduction Pathway Activation by Phenylpyrroles

Phenylpyrroles, the chemical class to which this compound belongs, are known to have significant effects on fungal physiology. nih.govfrontiersin.org A key mechanism of action for some phenylpyrrole fungicides is the activation of the fungal osmotic signal transduction pathway. nih.govfrontiersin.org This pathway is a critical defense mechanism for fungi against environmental stresses, including osmotic shock. asm.orgnih.gov

The phenylpyrrole fungicides, such as fenpiclonil (B1202646) and fludioxonil (B1672872), are perceived by a specific fungal hybrid histidine kinase (HHK). nih.govfrontiersin.org This interaction mimics an osmotic stress signal, leading to the hyperactivation of the High Osmolarity Glycerol (B35011) (HOG) signaling pathway. frontiersin.orgmdpi.com The activation of this pathway results in a cascade of downstream events, including membrane hyperpolarization and alterations in carbon metabolism. nih.govfrontiersin.org Ultimately, this leads to the accumulation of metabolites, causing hyphal swelling and eventual bursting of the fungal cells. nih.govfrontiersin.org

The activation of the HOG pathway by phenylpyrroles is a prime example of how these compounds can exploit a natural fungal defense mechanism to induce cell death. nih.gov Interestingly, while activation of this pathway is typically a survival response, its inappropriate and sustained activation by phenylpyrroles is lethal to the fungus. asm.orgnih.gov

Potential in Inhibitor Development and Therapeutic Research

The unique chemical structure and biological activities of this compound and its derivatives have made them attractive scaffolds for the development of new therapeutic agents. alliedacademies.org Their ability to interact with various biological targets, including enzymes and signaling proteins, provides a foundation for designing novel inhibitors and modulators of disease-related pathways. researchgate.net

The pyrrole ring is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. alliedacademies.orgmdpi.com Derivatives of this compound are being explored for their potential in several therapeutic areas.

| Compound Class | Therapeutic Target/Application | Key Findings |

| Phenylpyrrole-based derivatives | Histone Deacetylase (HDAC) inhibitors for cancer therapy. researchgate.net | Showed promising antitumor potential with low toxicity on normal cells. researchgate.net |

| (Z)-3-(5-(3-benzyl-4-oxo-2-thioxothiazolidinylidene)methyl)-N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrroles | HIV-1 gp41 fusion inhibitors. researchgate.net | Exhibited potent inhibitory activity against HIV-1 replication. researchgate.net |

| 2-Phenyl-1H-pyrrole-3-carboxamides | 5-HT6 receptor inverse agonists for cognitive enhancement. acs.org | Demonstrated high selectivity and metabolic stability. acs.org |

| 3-Hydroxy-pyran-4-one derivatives | HIV integrase inhibitors. frontiersin.org | Identified promising lead compounds with low micromolar IC50 values. frontiersin.org |

Anti-inflammatory Properties

Pyrrole-containing compounds have long been recognized for their anti-inflammatory potential. alliedacademies.orgsemanticscholar.org The well-known non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin (B1215870) and zomepirac (B1201015) are both pyrrole acetic acid derivatives. semanticscholar.org This has spurred further research into other pyrrole derivatives, including those related to this compound, for their anti-inflammatory effects.

The mechanism of anti-inflammatory action for some pyrrole derivatives is thought to be related to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). semanticscholar.orgnih.gov Some studies suggest that the iron-chelating properties of certain hydroxypyridinone derivatives, which share structural similarities with hydroxylated pyrroles, may contribute to their anti-inflammatory effects by inhibiting heme-dependent enzymes like COX and lipoxygenase. nih.gov

Research into various phenylpyrrole derivatives has shown promising anti-inflammatory activity in preclinical models. mdpi.comgoogle.com For example, certain fused pyrrole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) and ibuprofen. semanticscholar.org These findings suggest that the this compound scaffold could be a valuable starting point for the development of new anti-inflammatory agents.

Anticancer Activity of Pyrrole Derivatives

Pyrrole derivatives represent a promising class of compounds with significant cytotoxic effects against various cancer cell lines. Research has demonstrated their potential to inhibit cell proliferation and induce programmed cell death, or apoptosis. nih.govnih.gov

A series of alkynylated pyrrole derivatives were designed and evaluated for their anticancer properties against a panel of human cancer cell lines. nih.gov One promising molecule, compound 12l , demonstrated potent activity with IC₅₀ values of 2.29 µM and 3.49 µM against U251 (glioblastoma) and A549 (lung cancer) cells, respectively. nih.gov Mechanistic studies revealed that this compound arrests the cell cycle in the G0/G1 phase and induces apoptosis in A549 cells. nih.gov

In another study, novel pyrrole and fused pyrrole derivatives were synthesized and tested against HepG-2 (liver carcinoma), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines. nih.gov Several of these compounds showed promising anti-cancer activity across all tested cell lines. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) hybrids containing a pyrrole moiety have been investigated as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. researchgate.net Compounds 5a and 5f from this series exhibited excellent anticancer activity against HCT-116, MCF-7, HepG2, and PC-3 cell lines and also showed potent hTS inhibitory activity with IC₅₀ values of 18.91 nM and 16.19 nM, respectively. researchgate.net

The development of piperlongumine (B1678438) derivatives incorporating a 1,2,3-triazole moiety has also yielded potent anticancer agents. bohrium.com Compound 6Q from this series displayed the highest activity against human chronic myeloid leukemia (K562) cells, with an IC₅₀ value of 0.31 µM. bohrium.com

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 12l (alkynylated pyrrole) | U251 (Glioblastoma) | 2.29 µM | nih.gov |

| 12l (alkynylated pyrrole) | A549 (Lung) | 3.49 µM | nih.gov |

| 5a (pyrido[2,3-d]pyrimidine) | HCT-116 (Colon) | 1.09 µM | researchgate.net |

| 5a (pyrido[2,3-d]pyrimidine) | PC-3 (Prostate) | 5.12 µM | researchgate.net |

| 5f (pyrido[2,3-d]pyrimidine) | HCT-116 (Colon) | 1.03 µM | researchgate.net |

| 6Q (piperlongumine derivative) | K562 (Leukemia) | 0.31 µM | bohrium.com |

Antiviral Activity, including HIV-1 Inhibition

The pyrrole ring is a key structural component in several compounds with antiretroviral activity. nih.govnih.gov These derivatives can target different stages of the HIV-1 replication cycle. nih.gov

A significant focus has been on developing small molecule HIV-1 fusion inhibitors that target the viral envelope glycoprotein (B1211001) gp41. asm.orgworldscientific.com N-substituted pyrrole derivatives, such as NB-2 and NB-64 , were identified as novel HIV-1 fusion inhibitors. asm.org These compounds are believed to interact with the gp41 hydrophobic pocket, blocking the formation of the six-helix bundle, a critical step for viral and cell membrane fusion. asm.org The carboxylic acid group in these molecules was found to be crucial for their anti-HIV-1 activity. asm.org A subsequent derivative, NSPD-12m , was developed from the NB-64 scaffold and showed improved anti-HIV-1 activity. frontiersin.org

Other pyrrole derivatives have been found to exhibit dual inhibitory activity against HIV-1 integrase (IN) and reverse transcriptase (RT) associated RNase H. nih.gov For instance, pyrrolyl derivative 16 showed an EC₅₀ of 2 µM in HIV-infected cells. nih.gov However, other derivatives that were potent inhibitors of RT-associated RNase H in enzymatic assays lacked the ability to inhibit HIV-1 replication in cell-based assays and showed cytotoxicity. nih.gov

Beyond HIV, a range of 3-hydroxy-2-oxopyrroles, synthesized via a microwave-assisted, three-component reaction, were evaluated for broad antiviral activity. benthamscience.com These compounds were found to be potent against the Yellow Fever Virus (YFV) in Vero cells. benthamscience.com

Table 2: Antiviral Activity of Selected Pyrrole Derivatives

| Compound | Virus | Target/Mechanism | Activity | Source |

|---|---|---|---|---|

| NB-2 | HIV-1 | gp41 Fusion Inhibition | Micromolar Range | asm.org |

| NB-64 | HIV-1 | gp41 Fusion Inhibition | Micromolar Range | asm.orgfrontiersin.org |

| NSPD-12m | HIV-1 | gp41 Fusion Inhibition | Potent Inhibition | frontiersin.org |

| 16 (pyrrolyl derivative) | HIV-1 | Dual IN and RNase H Inhibition | EC₅₀ = 2 µM | nih.gov |

| 9b (3-Hydroxy-2-oxopyrrole) | Yellow Fever Virus | Not specified | Potent Inhibition | benthamscience.com |

Antibacterial and Antitubercular Potential

Pyrrole derivatives have demonstrated significant potential as antibacterial and antitubercular agents, addressing the growing challenge of antibiotic resistance. mdpi.comnih.gov They exhibit activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgtandfonline.com

Several studies have focused on their efficacy against Mycobacterium tuberculosis (Mtb). Certain 2-methyl-1,3,5-trisubstituted pyrroles show significant activity against Mtb. srce.hr One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC ), was found to have a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against Mtb H37Rv. mdpi.com Another series of pyrrole-2-carboxamide derivatives also showed potent anti-TB activity, with most compounds having MIC values below 0.016 µg/mL and low cytotoxicity. nih.gov Compound 32 from this series displayed excellent activity against drug-resistant tuberculosis and good in vivo efficacy. nih.gov The target for these pyrrole-2-carboxamides was identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov Similarly, a class of 1,5-diphenyl pyrroles, including the initial hit BM212 , was found to inhibit Mtb by targeting MmpL3. nih.gov

Against other bacteria, pyrrolyl benzamide (B126) derivatives have shown potent activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL. nih.gov These compounds are thought to act as inhibitors of the enzyme InhA. nih.gov

Table 3: Antibacterial and Antitubercular Activity of Selected Pyrrole Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | mdpi.com |

| Compound 32 (pyrrole-2-carboxamide) | Mycobacterium tuberculosis | < 0.016 µg/mL | nih.gov |

| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 µg/mL | nih.gov |

| Compound 5 (diarylpyrrole) | Mycobacterium tuberculosis | 0.4 µg/mL | acs.org |

Enzyme Inhibitory Activities (e.g., cPLA2α, Sortase A)

Pyrrole derivatives have been identified as inhibitors of several key enzymes involved in disease pathogenesis.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition: cPLA2α is a critical enzyme in the biosynthesis of pro-inflammatory lipid mediators, making it an attractive target for anti-inflammatory drugs. researchgate.net A series of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones were synthesized and evaluated as cPLA2α inhibitors, with some showing IC₅₀ values in the low micromolar range in both cell-free and cellular assays. tandfonline.com Other structural classes, such as indole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues, are potent cPLA2α inhibitors, but their development has been hampered by poor bioavailability. researchgate.net

Sortase A (SrtA) Inhibition: Sortase A is a bacterial transpeptidase in Gram-positive bacteria that anchors surface proteins to the cell wall, playing a key role in virulence and biofilm formation. nih.gov Inhibiting SrtA is a strategy to attenuate bacterial pathogenicity. nih.gov Six pyrrolomycin derivatives demonstrated good inhibitory activity against Staphylococcus aureus SrtA, indicating their potential to reduce biofilm formation. nih.gov In another study, a bromopyrrole alkaloid, Stonikacidin A , was found to inhibit SrtA activity by approximately 40% at a concentration of 10 µM. semanticscholar.org

Table 4: Enzyme Inhibitory Activity of Selected Pyrrole Derivatives

| Compound Class / Name | Target Enzyme | Activity | Source |

|---|---|---|---|

| 3-pyrrol-3-yl-3H-isobenzofuran-1-ones | cPLA2α | Low micromolar IC₅₀ | tandfonline.com |

| Pyrrolomycin derivatives | Sortase A | Good inhibitory activity | nih.gov |

| Stonikacidin A | Sortase A | ~40% inhibition at 10 µM | semanticscholar.org |

Cannabinoid Receptor (CB2) Ligand Development